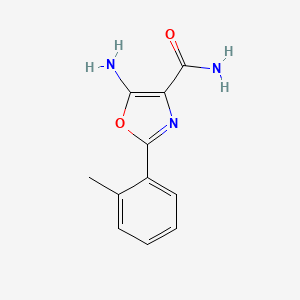

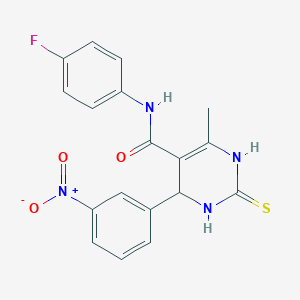

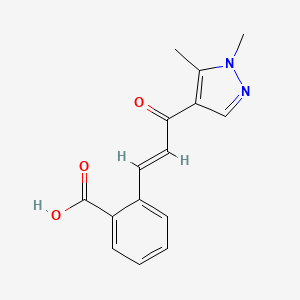

5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazoles are a class of heterocyclic aromatic compounds, containing an oxygen and a nitrogen atom in a five-membered ring. They are important structural motifs in many biologically active molecules and have diverse applications in medicinal chemistry and material science. The specific compound "5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide" falls within this category, demonstrating the significance of oxazoles in various scientific fields.

Synthesis Analysis

The synthesis of oxazole derivatives, including compounds similar to "5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide," often involves copper-catalyzed intramolecular cyclization processes. For example, Kumar et al. (2012) reported an efficient synthesis method for 2-phenyl-4,5-substituted oxazoles utilizing copper-catalyzed cyclization, highlighting the versatility of these methods in introducing diverse functionalities to the oxazole core (Kumar et al., 2012).

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. This configuration contributes to the compound's chemical reactivity and interaction with biological targets. Crystal structure analysis, as conducted by Hao et al. (2017) for a related compound, provides insights into the molecular geometry, bond lengths, and angles, crucial for understanding the compound's chemical behavior (Hao et al., 2017).

Chemical Reactions and Properties

Oxazole derivatives engage in various chemical reactions, including cycloadditions, cyclodehydrations, and rearrangements. Ferrini et al. (2015) explored the ruthenium-catalyzed synthesis of triazole-based scaffolds from oxazole precursors, illustrating the compound's versatility in forming peptidomimetics and biologically active compounds (Ferrini et al., 2015).

Physical Properties Analysis

The physical properties of oxazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Akutsu et al. (1998) synthesized novel aromatic polyamides containing oxazole units, demonstrating high thermal stability and good solubility in organic solvents, indicative of the material science applications of oxazole derivatives (Akutsu et al., 1998).

Chemical Properties Analysis

The chemical properties of "5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide" and related compounds are marked by their reactivity towards various chemical agents and conditions. For instance, the Dimroth rearrangement is a notable reaction involving oxazole derivatives, showcasing their dynamic behavior in chemical transformations (Sutherland & Tennant, 1971).

Scientific Research Applications

Synthesis and Chemical Properties

- The compound 5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide can be synthesized via copper-catalyzed intramolecular cyclization of functionalized enamides. This process is part of an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, demonstrating the compound's role in the synthesis of complex oxazole structures (Kumar et al., 2012).

Biological and Pharmacological Research

- In biological research, derivatives of 5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide have shown promise. For instance, some derivatives have demonstrated inhibitory activity on blood platelet aggregation, which suggests potential therapeutic applications in conditions related to blood clotting and cardiovascular health (Ozaki et al., 1983).

Antimicrobial Applications

- Certain oxazole amino acids and peptides, including those related to the structure of 5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide, have shown moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as fungi and yeast. This highlights the potential use of these compounds in developing new antimicrobial agents (Stanchev et al., 1999).

Chemical Applications in Synthesis

- Oxazole derivatives, such as 5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide, are also used in various chemical syntheses. For example, they are involved in the preparation of substituted 5-aminooxazoles via microwave-assisted procedures, highlighting their utility in rapid and efficient chemical synthesis (Nolt et al., 2006).

properties

IUPAC Name |

5-amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-6-4-2-3-5-7(6)11-14-8(9(12)15)10(13)16-11/h2-5H,13H2,1H3,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCDBHQJCWWUAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(O2)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2492363.png)

![N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide](/img/structure/B2492364.png)

![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2492373.png)

![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] benzoate](/img/structure/B2492376.png)

![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2492385.png)